molecular formula C23H27N3O5 B3015081 5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868143-92-4

5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No. B3015081
CAS RN: 868143-92-4
M. Wt: 425.485
InChI Key: XIAIRLNRUFPYKM-UHFFFAOYSA-N
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Description

The compound “5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione” is a complex organic molecule. It belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. The intermediate compound, 2-amino-1-cyclohexyl-4- (3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (2), was prepared and allowed to react with oxalyl chloride to give the corresponding strategic starting material . This compound underwent diverse reactions with amines to give the corresponding carboxylic amides, with alcohols to give the carboxylic esters, and with hydrazine to give the carbohydrazide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a pyrimidoquinoline core, which is a fused ring system incorporating both pyrimidine and quinoline moieties .

Future Directions

The future directions for this compound could involve further exploration of its potential chemotherapeutic activities. Given the antimicrobial and antioxidant activities of similar compounds, it may be worthwhile to investigate these properties for this compound as well .

properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-23(2)10-14-18(15(27)11-23)17(13-8-7-12(30-5)9-16(13)31-6)19-20(24-14)25(3)22(29)26(4)21(19)28/h7-9,17,24H,10-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAIRLNRUFPYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=C(C=C(C=C4)OC)OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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